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O-Benzyl Posaconazole-d4: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	O-Benzyl Posaconazole-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Benzyl Posaconazole-d4**, a crucial pharmaceutical reference standard. This document details its chemical properties, its role as a precursor to the stable isotope-labeled internal standard Posaconazole-d4, and its application in the bioanalysis of the potent antifungal agent, posaconazole.

Introduction to O-Benzyl Posaconazole-d4

O-Benzyl Posaconazole-d4 is a deuterated analog of O-Benzyl Posaconazole and serves as a key intermediate in the synthesis of Posaconazole-d4.[1][2] Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. The deuterated form, Posaconazole-d4, is widely used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of posaconazole in biological matrices.[3] The presence of the four deuterium atoms provides a distinct mass difference, enabling accurate quantification via mass spectrometry without altering the compound's chemical behavior significantly.

Chemical and Physical Properties

O-Benzyl Posaconazole-d4 is a stable, non-radioactive isotopically labeled compound. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	1246818-95-0	[1][4]
Molecular Formula	C44H44D4F2N8O4	[1][4]
Molecular Weight	794.92 g/mol	[1][5]
IUPAC Name	2-[(2S,3S)-2- phenylmethoxypentan-3-yl]-4- [2,3,5,6-tetradeuterio-4-[4-[4- [[(3R,5R)-5-(2,4- difluorophenyl)-5-(1,2,4-triazol- 1-ylmethyl)oxolan-3- yl]methoxy]phenyl]piperazin-1- yl]phenyl]-1,2,4-triazol-3-one	[4]
Appearance	(Typically a solid)	N/A

Role as a Pharmaceutical Reference Standard

Pharmaceutical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. **O-Benzyl Posaconazole-d4**, as a precursor to a stable isotope-labeled internal standard, plays a critical role in the accurate quantification of posaconazole in clinical and research settings.

From Precursor to Internal Standard

O-Benzyl Posaconazole-d4 is not typically used directly in bioanalytical assays. Instead, it is converted to Posaconazole-d4 through a debenzylation reaction. This process involves the removal of the benzyl protecting group from the secondary alcohol.[6]



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Synthesis of Posaconazole-d4 from its Benzylated Precursor.



Mechanism of Action of Posaconazole

Posaconazole, the non-deuterated parent drug, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane.



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Mechanism of Action of Posaconazole.

Quality and Characterization of O-Benzyl Posaconazole-d4

As a reference standard, the quality of **O-Benzyl Posaconazole-d4** is paramount. While a specific certificate of analysis for this precursor is not publicly available, the following table represents typical data for a high-quality deuterated pharmaceutical standard, based on the certificate of analysis for the closely related Posaconazole-d4.



Parameter	Specification	Typical Value
Purity (HPLC)	≥ 98%	99.9%
Isotopic Enrichment	≥ 98%	98.6% (d4)
Chemical Identity	Conforms to structure	Consistent with 1H NMR,
Appearance	White to off-white solid	Conforms
Storage	-20°C	Recommended

Experimental Protocols

The following are representative experimental protocols for the analysis of posaconazole, where **O-Benzyl Posaconazole-d4** would be used to generate the internal standard, Posaconazole-d4.

Synthesis of Posaconazole-d4 (Debenzylation)

A common method for debenzylation is catalytic hydrogenation.

Materials:

- O-Benzyl Posaconazole-d4
- Palladium on carbon (Pd/C) catalyst (e.g., 10%)
- Solvent (e.g., Methanol, Ethanol, or a mixture with Formic Acid)
- Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

 Dissolve a known quantity of O-Benzyl Posaconazole-d4 in the chosen solvent in a reaction flask.



- Carefully add the Pd/C catalyst under an inert atmosphere.
- Evacuate the flask and backfill with hydrogen gas.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude Posaconazole-d4.
- Purify the product as necessary, for example, by recrystallization or chromatography.

Quantification of Posaconazole in Plasma by LC-MS/MS

This protocol outlines a typical bioanalytical method using a stable isotope-labeled internal standard.

Materials:

- Blank human plasma
- · Posaconazole reference standard
- Posaconazole-d4 (prepared from O-Benzyl Posaconazole-d4) as internal standard (IS)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (HPLC grade)
- HPLC or UPLC system coupled to a tandem mass spectrometer

Procedure:



- Preparation of Stock and Working Solutions: Prepare stock solutions of posaconazole and Posaconazole-d4 in a suitable organic solvent (e.g., methanol). Prepare working solutions by diluting the stock solutions.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample, add a fixed amount of the Posaconazole-d4 internal standard working solution.
 - Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
 - Vortex mix for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or inject directly.
 - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient elution
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometric Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive







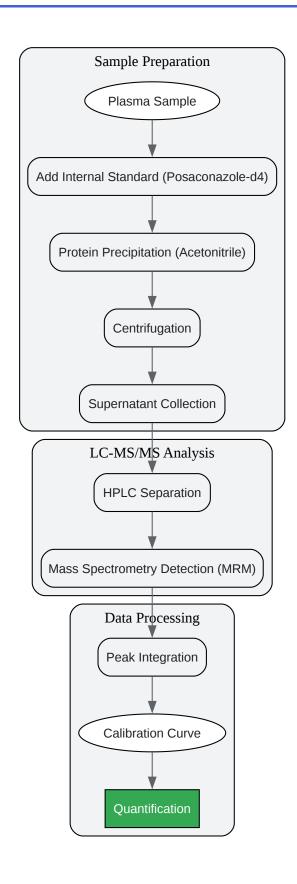
Multiple Reaction Monitoring (MRM) transitions:

■ Posaconazole: e.g., m/z 701.3 → 683.3

■ Posaconazole-d4: e.g., m/z 705.3 → 687.3

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to
the internal standard against the concentration of the calibrators. Determine the
concentration of posaconazole in the unknown samples from this curve.





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Typical Bioanalytical Workflow for Posaconazole Quantification.



Conclusion

O-Benzyl Posaconazole-d4 is an essential material for pharmaceutical researchers and analytical scientists involved in the study of posaconazole. Its role as a stable precursor to the deuterated internal standard, Posaconazole-d4, is critical for the development and validation of robust and accurate bioanalytical methods. This guide provides the foundational technical information required for the effective utilization of this important reference standard.

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